

Kgp-IN-1 discovery and development history

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An In-Depth Technical Guide to the Discovery and Development of Gingipain Inhibitors: Featuring Atuzaginstat (COR388) and the Putative Inhibitor **Kgp-IN-1**

Introduction

Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, has been implicated in a range of systemic diseases, including Alzheimer's disease and cardiovascular conditions. Central to its pathogenicity are the gingipains, a class of cysteine proteases that are critical for the bacterium's survival, virulence, and ability to evade the host immune system. Gingipains are categorized into arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) proteases. Their pivotal role in disease has made them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development of gingipain inhibitors, with a focus on the clinically evaluated compound atuzaginstat (COR388) and referencing the putative inhibitor **Kgp-IN-1**.

Kgp-IN-1: An Arginine-Specific Gingipain Inhibitor

Kgp-IN-1 has been identified as an arginine-specific gingipain (Rgp) inhibitor.[1][2] It is referenced as compound 13-R in patent WO2017201322A1.[1][2] Despite its name suggesting lysine-specific gingipain (Kgp) inhibition, publicly available information and supplier data clarify its activity against Rgp.[1][2] While the patent discloses its chemical structure, detailed quantitative data on its biological activity, synthesis, and in vivo efficacy are not extensively available in peer-reviewed literature.



Atuzaginstat (COR388): A Case Study in Gingipain Inhibitor Development

Atuzaginstat (COR388) is a potent, selective, and orally bioavailable small-molecule inhibitor of lysine-specific gingipain (Kgp).[3] Developed by Cortexyme, it has progressed to Phase 2/3 clinical trials for the treatment of mild to moderate Alzheimer's disease.[4]

Discovery and Synthesis

The development of atuzaginstat was driven by the hypothesis that P. gingivalis infection of the brain is a causative factor in Alzheimer's disease. The therapeutic strategy was to inhibit gingipains to block the neurotoxic effects of the bacterium. Atuzaginstat was designed as a covalent inhibitor that irreversibly binds to the active site of Kgp.[3]

Synthesis: The synthesis of atuzaginstat and similar gingipain inhibitors typically involves multistep organic synthesis protocols. While the specific proprietary details for atuzaginstat are not fully public, the synthesis of similar peptide-based inhibitors often involves standard peptide coupling techniques and the introduction of a reactive "warhead" group that covalently modifies the catalytic cysteine of the gingipain.

Mechanism of Action

Atuzaginstat is a covalent inhibitor that targets the catalytic cysteine residue in the active site of Kgp.[3] This irreversible binding permanently inactivates the enzyme, thereby neutralizing its proteolytic activity. This prevents the degradation of host proteins, reduces the bacterial load, and helps to normalize the host's immune response.[3]

Preclinical Development

Biochemical and Cellular Assays:

Atuzaginstat has demonstrated high potency in biochemical assays, with an IC50 of <50 pM for Kgp.[3] Preclinical studies have shown its ability to penetrate and disrupt P. gingivalis biofilms, a key feature for efficacy as biofilms are notoriously resistant to traditional antibiotics.[5] In cellular assays, atuzaginstat has been shown to protect host cells from gingipain-induced toxicity.



In Vivo Studies:

In animal models, atuzaginstat has shown significant efficacy. In a mouse model of periodontitis, oral administration of atuzaginstat reversed alveolar bone loss following P. gingivalis infection.[5] In a naturally occurring aged dog model of periodontitis, atuzaginstat also demonstrated efficacy in reducing oral infection.[5] In mouse models of Alzheimer's disease, oral P. gingivalis infection led to bacterial DNA in the brain, increased Aβ42 production, and neuroinflammation, all of which were reduced by atuzaginstat.[6]

Clinical Development

Atuzaginstat entered a Phase 2/3 clinical trial (the GAIN trial) for mild to moderate Alzheimer's disease.[6][7] The trial investigated the efficacy and safety of atuzaginstat in this patient population. While the trial did not meet its co-primary endpoints in the overall study population, a prespecified subgroup analysis of patients with detectable P. gingivalis DNA in their saliva at baseline showed a trend towards cognitive improvement.[6] The most common treatment-related adverse events were gastrointestinal.[6] However, the development of atuzaginstat has been impacted by observations of hepatic adverse effects.[4]

Other Notable Gingipain Inhibitors

The KYT series of inhibitors are well-characterized peptide-based inhibitors that have been instrumental in preclinical research.

- KYT-1: A potent and selective inhibitor of arginine-specific gingipains (Rgps).[8]
- KYT-36: A potent and selective inhibitor of lysine-specific gingipain (Kgp) with a Ki of 0.27 nM.[9] It has been shown to be bioavailable and effective in vivo, preventing Kgp-triggered vascular permeability in guinea pigs.[9][10]
- KYT-41: A dual inhibitor targeting both Rgp and Kgp, with Ki values of 40 nM and 0.27 nM, respectively.[8]

Quantitative Data Summary



Inhibitor	Target	Potency (Ki/IC50)	Key Findings
Atuzaginstat (COR388)	Кдр	IC50 <50 pM[3]	Orally bioavailable, brain penetrant; reduced bacterial load and neuroinflammation in animal models; Phase 2/3 clinical trial in Alzheimer's disease showed potential efficacy in a subgroup with P. gingivalis infection.[3][6]
Kgp-IN-1	Rgp	Not publicly available	Identified as compound 13-R in patent WO2017201322A1.[1]
KYT-1	Rgp	Ki in the subnanomolar range[8]	Potent and selective Rgp inhibitor used extensively in preclinical research.
KYT-36	Кдр	Ki = 0.27 nM[9]	Potent, selective, and bioavailable Kgp inhibitor; effective in in vivo models of vascular permeability. [9][10]
KYT-41	Rgp and Kgp	Ki = 40 nM (Rgp), 0.27 nM (Kgp)[8]	Dual inhibitor with in vivo efficacy in a beagle dog periodontitis model.[8]



Experimental Protocols Gingipain Activity Assay (Biochemical)

This assay measures the enzymatic activity of gingipains and the inhibitory effect of compounds.

- Enzyme and Substrate Preparation: Purified Rgp or Kgp is used. A chromogenic or fluorogenic substrate specific for each enzyme is prepared (e.g., N-α-benzoyl-L-arginine-p-nitroanilide for Rgp, and acetyl-L-lysine-p-nitroanilide for Kgp).[11][12]
- Assay Buffer: A typical buffer is 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6, supplemented with a reducing agent like 10 mM L-cysteine to maintain the active state of the cysteine protease.[13][14]
- Inhibition Assay: The enzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes at 37°C).[14]
- Reaction Initiation and Measurement: The substrate is added to the enzyme-inhibitor mixture. The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.[11][13]
- Data Analysis: The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Assay for Cytokine Expression

This assay assesses the effect of gingipain inhibitors on the inflammatory response of host cells.

- Cell Culture: Human cells, such as telomerase-immortalized gingival keratinocytes (TIGKs) or monocyte-derived macrophages, are cultured to confluence in appropriate media.[15]
- Stimulation: Cells are stimulated with purified gingipains or live P. gingivalis in the presence or absence of the inhibitor for a specific duration (e.g., 6 hours).[15]
- Sample Collection: The cell culture supernatant is collected to measure secreted cytokines (e.g., IL-6, TNF-α) by ELISA. The cells are lysed to extract RNA for gene expression analysis



by qPCR.[15]

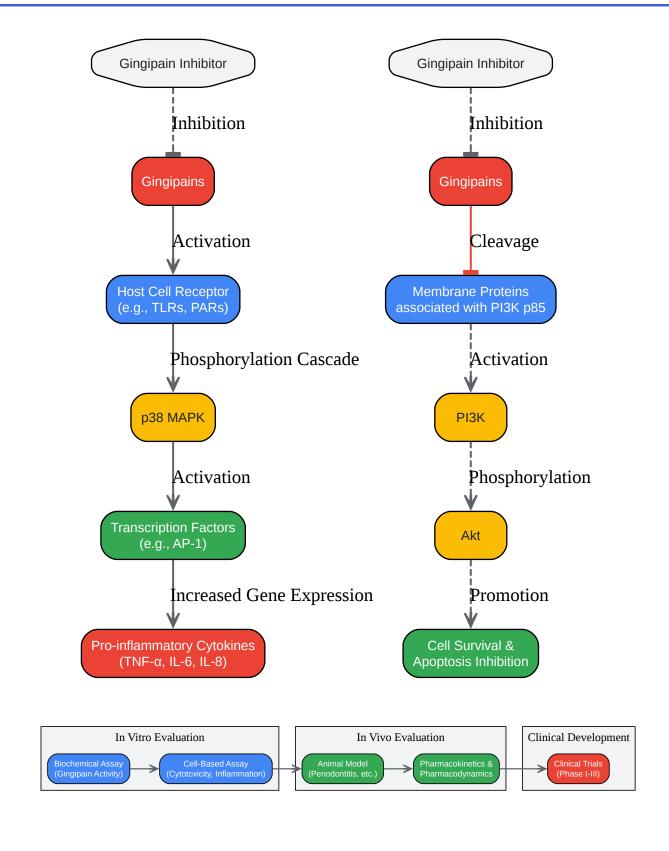
 Analysis: The levels of cytokine secretion and gene expression are compared between treated and untreated groups to determine the inhibitor's effect on the inflammatory response.

Signaling Pathways and Visualizations

Gingipains can modulate several host cell signaling pathways to promote inflammation and evade the immune response. Key pathways include the p38 mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling pathways.[16][17][18]

Gingipain-Induced p38 MAPK Signaling Pathway





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